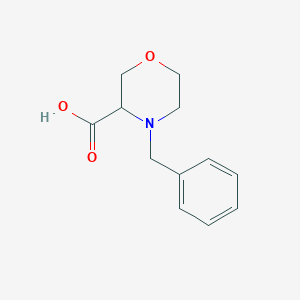

4-benzylmorpholine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400014 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219426-63-7 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-4-benzylmorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-4-benzylmorpholine-3-carboxylic acid (CAS 1235011-96-7) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereospecificity at the C3 position and the presence of a benzyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known physical properties of this compound, outlines methodologies for the determination of uncharacterized properties, and discusses the implications of these properties for its application in research and development. While publicly available experimental data on some key physical properties are limited, this document serves as a foundational resource, offering both established information and practical guidance for researchers.

Introduction: The Significance of (S)-4-benzylmorpholine-3-carboxylic Acid in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The introduction of a carboxylic acid and a benzyl group, along with a defined stereocenter, as in (S)-4-benzylmorpholine-3-carboxylic acid, creates a versatile synthetic intermediate.

The benzyl group can engage in hydrophobic or aromatic interactions within a biological target, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis. The (S)-stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a compound will elicit the desired therapeutic effect while the other may be inactive or even detrimental. Understanding the physical properties of this specific enantiomer is therefore paramount for its effective use in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical properties.

Diagram 1: Molecular Structure of (S)-4-benzylmorpholine-3-carboxylic acid

Caption: 2D representation of (S)-4-benzylmorpholine-3-carboxylic acid.

The fundamental identifying characteristics of this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1235011-96-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| IUPAC Name | (3S)-4-benzylmorpholine-3-carboxylic acid | [3] |

| InChI Key | XZVHBJHXLYHSNN-NSHDSACASA-N | [3] |

| Canonical SMILES | O=C(O)[C@@H]1COCCN1CC1=CC=CC=C1 | [3] |

Known and Predicted Physical Properties

| Property | Value/Information | Remarks |

| Appearance | Likely a solid | Based on related morpholine carboxylic acids. |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | Decomposition is likely at elevated temperatures. |

| Solubility | Not publicly available | Expected to have some solubility in polar organic solvents. |

| pKa | Not publicly available | Estimated to have a pKa around 2-4 for the carboxylic acid and 7-9 for the morpholine nitrogen. |

| Optical Rotation | Not publicly available | As a chiral compound, it will exhibit optical activity. |

| Storage Condition | Room temperature or 2-8°C | [2] |

Causality Behind Expected Properties

-

Melting Point: The presence of both a carboxylic acid and a tertiary amine allows for strong intermolecular hydrogen bonding and dipole-dipole interactions. This, combined with the rigid morpholine ring and the potential for aromatic stacking from the benzyl group, suggests that (S)-4-benzylmorpholine-3-carboxylic acid is a solid at room temperature with a relatively high melting point.

-

Solubility: The carboxylic acid and morpholine nitrogen provide hydrophilic character, suggesting potential solubility in polar solvents like water, methanol, and DMSO. However, the benzyl group introduces significant hydrophobicity, which will limit aqueous solubility. The zwitterionic nature of the molecule at neutral pH could influence its solubility profile.

-

pKa: The molecule possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen. The carboxylic acid is expected to have a pKa in the range of 2-4, typical for amino acids. The morpholine nitrogen, being a tertiary amine, is expected to have a pKa in the range of 7-9. These values are critical for understanding the compound's charge state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline (S)-4-benzylmorpholine-3-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Diagram 2: Workflow for Melting Point Determination

Sources

4-benzylmorpholine-3-carboxylic acid CAS number

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The morpholine scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a carboxylic acid handle and an N-benzyl group, serves as a versatile building block for the synthesis of complex molecular architectures and compound libraries. This document details the compound's identification, physicochemical properties, a validated synthetic approach, analytical characterization methods, key applications in drug development, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted morpholine, an N-heterocyclic compound. The core structure consists of a six-membered morpholine ring with a carboxylic acid group at the 3-position and a benzyl group attached to the nitrogen atom at the 4-position. While the free acid is the primary subject, it is often supplied and handled as a more stable hydrochloride salt.

The definitive Chemical Abstracts Service (CAS) number identified is for its hydrochloride salt form: 1263377-92-9 [1].

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ (Free Acid) | [3] |

| Molecular Weight | 221.25 g/mol (Free Acid) | [3] |

| Monoisotopic Mass | 221.1052 Da (Free Acid) | [3] |

| CAS Number | 1263377-92-9 (Hydrochloride Salt) | [1] |

| Appearance | White to light yellow solid (typical) | [4] |

| Predicted XlogP | -1.3 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes common in heterocyclic chemistry[5]. A robust and scalable method involves the N-alkylation of a morpholine-3-carboxylic acid precursor. This strategy is advantageous as it builds the final molecule from a readily available or easily synthesized core, offering good control over the introduction of the benzyl group.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis via reductive amination of morpholine-3-carboxylic acid with benzaldehyde. This method is chosen for its high efficiency, mild reaction conditions, and avoidance of harsh alkylating agents like benzyl halides.

Step 1: Formation of the Iminium Intermediate

-

Reactants: Morpholine-3-carboxylic acid (1.0 eq), Benzaldehyde (1.1 eq).

-

Solvent: Methanol (MeOH) or a similar protic solvent.

-

Procedure: Dissolve morpholine-3-carboxylic acid in methanol. Add benzaldehyde and stir at room temperature for 1-2 hours.

-

Causality: The secondary amine of the morpholine ring nucleophilically attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration under mildly acidic conditions (the carboxylic acid itself can catalyze this) forms a transient iminium ion, which is highly susceptible to reduction.

Step 2: Reduction of the Iminium Intermediate

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Procedure: Cool the reaction mixture from Step 1 to 0°C. Add the reducing agent portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: NaBH₃CN and STAB are mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde, minimizing the unwanted reduction of benzaldehyde to benzyl alcohol. This selectivity is crucial for achieving a high yield of the desired N-benzylated product.

Step 3: Work-up and Purification

-

Procedure: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to pH ~2 to decompose any remaining reducing agent. Concentrate the solvent under reduced pressure. The product may precipitate as the hydrochloride salt. Alternatively, neutralize the solution and extract with an appropriate organic solvent (e.g., ethyl acetate) after esterification of the carboxylic acid, if necessary for solubility. The crude product can be purified by recrystallization or column chromatography.

-

Causality: The acidic work-up ensures the reaction is stopped and all reactive species are neutralized. Purification by recrystallization is effective for obtaining a high-purity crystalline solid, leveraging differences in solubility between the product and any impurities.

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of synthesized this compound, a combination of standard analytical techniques must be employed. This multi-faceted approach forms a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is typically used. Purity is determined by the area percentage of the main product peak.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. For the free acid (C₁₂H₁₅NO₃), the expected mass for the protonated molecule [M+H]⁺ would be approximately 222.11 m/z[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, and complex multiplets for the protons on the morpholine ring and the acidic proton of the carboxylic acid[6].

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms, with characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbonyl carbon of the carboxylic acid.

-

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

The morpholine ring is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility[4][5]. This compound is a valuable intermediate due to the strategic placement of its functional groups.

-

Scaffold for Library Synthesis: The carboxylic acid group serves as a critical chemical handle. It can be readily converted into a wide array of functional groups, most commonly amides, via coupling reactions with a diverse set of amines. This allows for the rapid generation of large compound libraries for high-throughput screening[7]. The N-benzyl group provides a lipophilic domain that can be critical for binding to protein targets.

-

Intermediate for Targeted Therapeutics: Morpholine derivatives have been successfully developed as inhibitors for various enzymes and receptors. For instance, benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 (Enhancer of Zeste Homolog 2) inhibitors for anti-cancer activity[8]. The core structure of this compound provides a foundational template that can be elaborated to target specific enzyme active sites.

-

Bioisostere Replacement: The carboxylic acid group itself is a key pharmacophoric feature in many drugs but can suffer from poor cell permeability or rapid metabolism. This molecule allows researchers to systematically explore bioisosteric replacements (e.g., tetrazoles, hydroxamic acids) to optimize pharmacokinetic properties while maintaining biological activity[9].

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its salts must be handled with appropriate care. The information below is synthesized from safety data sheets for the hydrochloride salt[2][10].

-

Hazard Identification (GHS Classification):

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

First Aid:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[2][11].

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[2][10].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][10].

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Obtain medical aid immediately[2][11].

-

-

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place[11].

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined structure, featuring both a privileged morpholine scaffold and a reactive carboxylic acid handle, makes it an ideal starting point for the creation of novel molecules with therapeutic potential. Understanding its synthesis, analytical profile, and proper handling is paramount for researchers aiming to exploit its utility. This guide provides the foundational technical knowledge required to confidently incorporate this compound into advanced research and development programs.

References

- Chemsrc. (2025). CAS#:53757-51-0 | (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.

- PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound hydrochloride (C12H15NO3).

- PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information.

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

- PubChemLite. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.

- Kartsev, V. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

Sources

- 1. 1263377-92-9|4-Benzyl-morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Benzylmorpholine-3-carboxylic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, incorporating a morpholine ring, a benzyl group, and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, designed to serve as an essential resource for researchers in the field.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The incorporation of a benzyl group and a carboxylic acid functional group onto the morpholine core in this compound creates a chiral building block with multiple points for chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures.[1] The carboxylic acid group, in particular, is a key pharmacophore in many drugs, though it can present challenges related to metabolic stability and membrane permeability that sometimes necessitate its replacement with bioisosteres.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common salt form is crucial for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[3] |

| Molecular Weight | 221.25 g/mol | Calculated |

| Monoisotopic Mass | 221.1052 Da | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1263377-92-9 (for hydrochloride salt) | BLD Pharm[4] |

| Predicted XlogP | -1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Methodologies

The synthesis of this compound can be approached through several routes, often involving the cyclization of an appropriate amino alcohol precursor. A general, illustrative synthetic workflow is presented below.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of a Morpholine Derivative

Step 1: N-Alkylation of Morpholine-3-carboxylic Acid

-

To a solution of morpholine-3-carboxylic acid in a suitable solvent (e.g., methanol), add an aqueous solution of the alkylating agent (in this case, formaldehyde for methylation; for benzylation, benzyl bromide would be used).[5]

-

Add a palladium on carbon catalyst.[5]

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 24 hours.[5]

-

Upon completion, filter off the catalyst.

-

Concentrate the filtrate under vacuum to yield the crude N-alkylated product.

Causality: The N-alkylation (or in our case, N-benzylation) is a crucial step to introduce the desired substituent on the nitrogen atom of the morpholine ring. The choice of a suitable base and solvent system is critical to ensure efficient reaction and minimize side products.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product.

Analytical Characterization

The structural confirmation and purity assessment of this compound are essential. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the benzyl, morpholine, and carboxylic acid protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to separate and quantify enantiomers if the synthesis is not stereospecific.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Applications in Research and Drug Development

Morpholine derivatives are widely utilized in medicinal chemistry due to their favorable pharmacological properties.[1] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology and neurology.[1]

The benzylmorpholine scaffold has been investigated for its potential as dual reuptake inhibitors of serotonin and norepinephrine.[6] Furthermore, derivatives of benzomorpholine have been synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in cancer.[7] The carboxylic acid moiety can be a key interaction point with biological targets or can be further modified, for instance, through amidation to create a diverse library of compounds for screening.[7][8]

Illustrative Application Workflow

Caption: A workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and innovation in drug discovery.

References

- PubChem.

- PubChem. 4-Benzylmorpholine. [Link]

- PubChemLite. This compound hydrochloride. [Link]

- Chemsrc. (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. [Link]

- PubChemLite. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. [Link]

- PubChem. 4-(Benzoyloxy)morpholine. [Link]

- Google Patents.

- Molbase. Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. [Link]

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]

- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

- Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. bldpharm.com [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

An In-depth Technical Guide to 4-benzylmorpholine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 4-benzylmorpholine-3-carboxylic acid. It delves into its chemical structure, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a morpholine ring N-substituted with a benzyl group and a carboxylic acid moiety at the 3-position. This unique structural arrangement combines the conformational rigidity of the morpholine scaffold with the chemical reactivity of a secondary amine and a carboxylic acid, making it an intriguing building block in medicinal chemistry and organic synthesis.

The morpholine ring is a privileged scaffold in drug discovery, known to improve the pharmacokinetic profile of bioactive molecules. The benzyl group introduces lipophilicity, which can influence membrane permeability and interactions with biological targets. The carboxylic acid functionality provides a handle for further derivatization and can act as a key interacting group with biological receptors.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | PubChem |

| Molecular Weight | 221.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1263377-92-9 (hydrochloride salt) | BLD Pharm[1] |

| Canonical SMILES | C1COCC(N1CC2=CC=CC=C2)C(=O)O | PubChem |

| InChI Key | XZVHBJHXLYHSNN-UHFFFAOYSA-N | PubChem |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies for N-alkylation of secondary amines. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and plausible routes are detailed below.

Reductive Amination of Morpholine-3-carboxylic acid

A highly efficient and common method for N-alkylation is reductive amination.[2][3][4] This approach involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Workflow for Reductive Amination:

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-benzylmorpholine-3-carboxylic acid

This guide provides a comprehensive technical overview of the stability and storage considerations for 4-benzylmorpholine-3-carboxylic acid, a molecule of interest in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing established principles of chemical stability, regulatory guidelines, and practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a morpholine ring, a carboxylic acid functional group, and a benzyl substituent on the nitrogen atom. The interplay of these structural motifs dictates its physicochemical properties, reactivity, and, consequently, its stability profile. A thorough understanding of these characteristics is paramount for the development of robust formulations and analytical methods.

Key Structural Features Influencing Stability:

-

Morpholine Ring: While generally stable, the morpholine ring can be susceptible to oxidative degradation under certain conditions. Studies on morpholine itself have shown that it is thermally stable up to 150°C, but can degrade at higher temperatures, with the rate of degradation increasing in the presence of CO2.[1][2]

-

Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in various reactions, including hydrolysis and decarboxylation, particularly under acidic or basic conditions.[3][4] It also makes the molecule susceptible to interactions with excipients containing hydroxyl groups.[5]

-

Benzylamine Moiety: The tertiary benzylic amine is a potential site for oxidation. The oxidation of benzylamines can lead to the formation of corresponding aldimines.[6]

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help identify potential degradation products and establish degradation pathways.[9] For this compound, the following degradation pathways should be investigated:

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds with labile functional groups.[10] For this compound, the carboxylic acid group is the primary site for potential hydrolytic reactions, although these are generally slow for carboxylic acids themselves. However, interactions with other formulation components could catalyze this process.

-

Acid and Base Hydrolysis: Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic conditions) to assess the rate of degradation.[11] While carboxylic acids are generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to decarboxylation or other reactions.[3]

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions.[10] The benzylamine and morpholine moieties are potential sites for oxidation.

-

Mechanism: The tertiary amine of the morpholine ring and the benzylic position are susceptible to oxidation. Oxidation of benzylamines can proceed via a hydride-ion transfer mechanism.[6] This could lead to the formation of N-oxides, aldehydes, and other degradation products.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic benzyl group in this compound can absorb UV light, potentially leading to degradation.

-

Photostability Testing: As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the light sensitivity of the compound.[12][13] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near UV light.[14]

Thermal Degradation

Elevated temperatures can accelerate chemical reactions and lead to degradation. Studies on morpholine indicate good thermal stability up to 150°C.[1][15] However, the presence of the carboxylic acid and benzyl groups may influence the overall thermal stability of this compound.

-

Stress Conditions: Thermal degradation studies should be performed at temperatures higher than those used for accelerated stability testing to identify potential degradation products.[11]

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound under various stress conditions.

Comprehensive Stability Testing Program

A robust stability testing program is crucial to determine the re-test period for the drug substance and the shelf-life of the drug product. The program should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[16][17]

Forced Degradation Studies

The primary goal of forced degradation studies is to generate degradation products to develop and validate a stability-indicating analytical method.[8][9]

Experimental Protocol for Forced Degradation:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat at 60°C. Neutralize before analysis. |

| Oxidation | Treat a solution of the compound with 3% H2O2 at room temperature. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14] A dark control should be run in parallel. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature significantly higher than the accelerated stability condition (e.g., 80°C). |

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the drug substance under recommended storage conditions and to predict its shelf life.[18][19]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[20][21] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Workflow for Developing a Stability-Indicating Method:

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound.

General Storage

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation.

-

Light: Protect from light by storing in amber glass vials or other opaque containers.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially for long-term storage.

Hygroscopicity

Carboxylic acids and amines can be hygroscopic, meaning they tend to absorb moisture from the air.[22][23]

-

Handling: Minimize exposure to atmospheric moisture. Handle in a glove box or a controlled low-humidity environment if possible.[24]

-

Storage: Store in tightly sealed containers. The use of desiccants is recommended for long-term storage.[25]

Excipient Compatibility

Drug-excipient compatibility studies are crucial during formulation development to ensure that the chosen excipients do not adversely affect the stability of the API.[5][26]

-

Screening: Screen potential excipients by preparing binary mixtures of the API and each excipient and subjecting them to accelerated stability conditions.[27][28]

-

Analytical Techniques: Utilize techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC to detect any interactions.[29]

Conclusion

The stability of this compound is governed by its constituent functional groups. A comprehensive understanding of its potential degradation pathways—hydrolysis, oxidation, photolysis, and thermal degradation—is essential for ensuring its quality and efficacy. Adherence to a rigorous stability testing program, guided by ICH principles, will enable the determination of appropriate storage conditions and a valid re-test period. By implementing the scientifically sound protocols and handling procedures outlined in this guide, researchers and drug development professionals can safeguard the integrity of this promising molecule.

References

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

- RAPS. (2023).

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

- CORECHEM Inc.

- YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

- Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

- YouTube. (2022). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

- PubMed. (2010).

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

- BioProcess International. (2003).

- Heriot-Watt University Research Portal. Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

- TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

- AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. [Link]

- ResearchGate. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]

- ACS Publications. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]

- Fisher Digital Publications. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

- ResearchGate. (2017). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. [Link]

- Indian Academy of Sciences. (2001).

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

- YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

- Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

- ResearchGate. (2014). (PDF)

- YouTube. (2019). CHEMISTRY | CARBOXYLIC ACID | Partial Hydrolysis Reaction | JEE. [Link]

- ACS Publications. (1962). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. [Link]

- ResearchGate. (2020). Cycles of degradation experiments (a).

- Reddit. (2016).

- PubMed Central. (2016).

- Royal Society of Chemistry. (2020).

- PubMed Central. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. [Link]

- PubMed. (1983). Stereospecific deamination of benzylamine catalyzed by different amine oxidases. [Link]

- ResearchGate. (2001).

- HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

- American Pharmaceutical Review. (2015). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. [Link]

- SciSpace. (2019).

- North Industrial Chemicals. (2023). Discover the best practices for safely storing acetic acid. [Link]

- gmp-compliance.org. (2023).

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2017).

- Suanfarma. Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]

- Quest Journals. (2017). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

- Medium. (2023). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. [Link]

Sources

- 1. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. pharmtech.com [pharmtech.com]

- 8. acdlabs.com [acdlabs.com]

- 9. onyxipca.com [onyxipca.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. q1scientific.com [q1scientific.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. youtube.com [youtube.com]

- 20. ijpsm.com [ijpsm.com]

- 21. questjournals.org [questjournals.org]

- 22. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 23. tutorchase.com [tutorchase.com]

- 24. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 25. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]

biological activity of 4-benzylmorpholine-3-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 4-Benzylmorpholine-3-carboxylic Acid

A Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological potential of this compound. Given the nascent stage of research on this specific molecule, this guide adopts a rational, evidence-based approach by extrapolating from the well-documented biological activities of structurally related morpholine and benzylmorpholine analogs. We will delve into the established significance of the morpholine scaffold in medicinal chemistry, explore the potential therapeutic targets of the benzylmorpholine carboxylic acid chemotype, and provide detailed, actionable experimental protocols to investigate its biological activity. The insights and methodologies presented herein are designed to empower researchers to unlock the therapeutic promise of this and related compounds.

The Morpholine Scaffold: A Privileged Element in Modern Drug Discovery

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[1][2] A wide array of biological activities have been attributed to morpholine-containing compounds, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] This versatility underscores the potential of novel morpholine derivatives, such as this compound, as starting points for drug discovery programs.

The Benzylmorpholine Carboxylic Acid Pharmacophore: A Triad of Therapeutic Potential

The chemical architecture of this compound combines three key pharmacophoric elements: the morpholine ring, a benzyl group at the 4-position, and a carboxylic acid at the 3-position. This unique combination suggests several avenues for biological interaction and therapeutic application. The carboxylic acid moiety is a common feature in a vast number of drugs, often involved in critical binding interactions with biological targets.[5]

Postulated Biological Activities of this compound: An Evidence-Based Extrapolation

While direct experimental data on this compound is limited[6][7], a comprehensive analysis of structurally similar compounds allows for the formulation of well-grounded hypotheses regarding its potential biological activities.

Anticancer Potential

The benzylmorpholine and benzomorpholine scaffolds have been implicated in several anticancer mechanisms.

-

Inhibition of Cytochrome P450 Enzymes: Certain benzylmorpholine analogs have been identified as selective inhibitors of cytochrome P450 2A13 (CYP2A13).[8][9] This enzyme is involved in the metabolic activation of procarcinogens found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8] Inhibition of CYP2A13 presents a promising strategy for the chemoprevention of tobacco-associated lung cancer.[8] The presence of the 4-benzyl group in the target molecule suggests that it may also exhibit inhibitory activity against CYP enzymes.

-

EZH2 Inhibition: A series of benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in cancer.[10] Potent EZH2 inhibitors from this class have demonstrated antiproliferative activity in non-small cell lung cancer cell lines, with IC50 values in the low micromolar range.[10] These inhibitors were found to reduce EZH2 expression and induce cell cycle arrest.[10]

-

RORγt Agonism: Novel benzomorpholine derivatives have been discovered as potent agonists of the retinoic acid receptor-related orphan receptor γt (RORγt).[11] RORγt is a key regulator of Th17 cell differentiation and the production of interleukin-17 (IL-17), and its agonism is being explored as a potential strategy for cancer immunotherapy.[11]

Neuropharmacological Potential

The morpholine scaffold is a common feature in centrally acting drugs.

-

Monoamine Reuptake Inhibition: A patent has been granted for benzyl morpholine derivatives that act as dual reuptake inhibitors of serotonin and norepinephrine.[12] Such compounds have therapeutic potential in the treatment of depression and other mood disorders. The structural similarity of this compound to these patented compounds suggests it may also modulate the activity of monoamine transporters.

-

Modulation of Cholinesterases and Monoamine Oxidases: Morpholine-based compounds have been investigated for their ability to modulate enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3]

Enzyme Inhibition

Beyond the targets mentioned above, the morpholine carboxylic acid scaffold has shown promise in inhibiting other classes of enzymes.

-

Cathepsin S Inhibition: Derivatives of morpholine-4-carboxylic acid have been identified as inhibitors of cathepsin S, a protease implicated in immune and inflammatory disorders.[13][14]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-substituted morpholine-3-carboxylic acids.[15] The proposed synthesis would involve the N-benzylation of a suitable morpholine-3-carboxylic acid precursor.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological activities of this compound, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for Anticancer Activity Screening:

Caption: Workflow for anticancer activity screening of this compound.

Experimental Protocol: EZH2 Inhibition Assay (Biochemical)

-

Reagents and Materials: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex, S-adenosyl-L-[methyl-3H]-methionine, histone H3 peptide substrate, scintillation cocktail, filter plates.

-

Assay Procedure:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Add increasing concentrations of this compound to the wells of a microplate.

-

Add the EZH2 enzyme complex to each well.

-

Initiate the reaction by adding the histone H3 peptide substrate and S-adenosyl-L-[methyl-3H]-methionine.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated radiolabel.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Neuropharmacological Activity Assessment

To evaluate the potential effects on neurotransmitter systems, radioligand binding and uptake assays are recommended.

Workflow for Neurotransmitter Transporter Interaction:

Caption: Workflow for assessing interaction with monoamine transporters.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

-

Reagents and Materials: Human recombinant SERT expressed in cell membranes, [3H]citalopram (radioligand), test compound, glass fiber filters, scintillation fluid.

-

Assay Procedure:

-

Prepare a binding buffer (e.g., Tris-HCl with NaCl and KCl).

-

In a 96-well plate, combine the cell membranes expressing SERT, [3H]citalopram, and varying concentrations of this compound.

-

Incubate at room temperature for 1 hour to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis: Determine the specific binding and calculate the Ki value for the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related compounds, several structural modifications to this compound could be explored to optimize its biological activity for specific targets:

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly impact potency and selectivity, as demonstrated in the case of CYP2A13 inhibitors.[8]

-

Stereochemistry: The stereochemistry at the 3-position of the morpholine ring is likely to be crucial for biological activity. Enantiomerically pure synthesis and evaluation of both isomers are recommended.

-

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or hydroxamic acids, could modulate the compound's physicochemical properties and target interactions.[5]

Data Summary of Related Compounds

| Compound Class | Target | Key Findings | Reference |

| Benzylmorpholine Analogs | CYP2A13 | Selective inhibition over CYP2A6, potential for lung cancer chemoprevention. | [8][9] |

| Benzomorpholine Derivatives | EZH2 | Antiproliferative activity in NSCLC cell lines (IC50 = 1.1 µM for compound 6y). | [10] |

| Benzomorpholine Derivatives | RORγt | Potent agonistic activity (EC50 = 7.5 ± 0.6 nM for compound 9g). | [11] |

| Morpholine-4-carboxylic Acid Derivatives | Cathepsin S | Identified as potent inhibitors. | [13][14] |

Conclusion

While this compound remains a largely unexplored molecule, the wealth of data on its structural analogs strongly suggests its potential as a valuable lead compound in several therapeutic areas, most notably oncology and neuropharmacology. The proposed synthetic strategies and experimental workflows in this guide provide a solid framework for initiating a comprehensive investigation into its biological activities. A systematic exploration of its structure-activity relationships will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Morpholine-4-carboxylic Acid - 50881-96-4 - Vulcanchem. (URL: )

- Blake, L. C., et al. (2013). Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. Pharmaceutical Research. (URL: )

- Morpholine-4-carboxylic Acid|Research Chemical - Benchchem. (URL: )

- Blake, L. C., et al. (2013). Benzylmorpholine Analogs as Selective Inhibitors of. Amanote Research. (URL: )

- Biological activities of morpholine derivatives and molecular targets involved.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (URL: )

- An updated review on morpholine derivatives with their pharmacological actions. (URL: )

- (S)-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: )

- (S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride: A Nonstimulant Appetite Suppressant without Conventional Neurotransmitter Rel - ElectronicsAndBooks. (URL: )

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: )

- 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. (URL: )

- Synthesis routes of 4-Methylmorpholine-3-carboxylic acid - Benchchem. (URL: )

- 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 - Benchchem. (URL: )

- Benzyl morpholine derivatives - Google P

- Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. (URL: )

- This compound hydrochloride (C12H15NO3) - PubChemLite. (URL: )

- Morpholines.

- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed. (URL: )

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 8. Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users | Semantic Scholar [semanticscholar.org]

- 9. (PDF) Benzylmorpholine Analogs as Selective Inhibitors of [research.amanote.com]

- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 13. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

4-benzylmorpholine-3-carboxylic acid derivatives and analogs

An In-depth Technical Guide: 4-Benzylmorpholine-3-Carboxylic Acid Derivatives and Analogs

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This guide delves into the specific and promising scaffold of this compound, a structure that combines the advantageous physicochemical properties of the morpholine ring with the functional handles of an N-benzyl group and a C-3 carboxylic acid. We will explore the synthetic strategies for accessing these molecules, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and survey their current and potential therapeutic applications, from oncology to immunotherapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The Morpholine Scaffold: A Privileged Element in Drug Design

The six-membered morpholine heterocycle, containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs, including the antibiotic Linezolid and the fungicide Fenpropimorph.[3] Its prevalence is not coincidental; the morpholine moiety imparts a range of desirable properties to a molecule. The oxygen atom can act as a hydrogen bond acceptor, while the ring's overall polarity often enhances aqueous solubility and improves a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the morpholine ring is metabolically more stable than many other heterocyclic systems.

The this compound scaffold builds upon this solid foundation with two key functional groups that offer distinct advantages and challenges:

-

The N-Benzyl Group: This substituent introduces a lipophilic aromatic ring, which can engage in crucial π-π stacking or hydrophobic interactions within a target protein's binding site. Its presence is a known feature in potent inhibitors of various enzymes, such as acetylcholinesterase.[4]

-

The C-3 Carboxylic Acid: As a functional group, the carboxylic acid is a potent hydrogen bond donor and acceptor and can form critical salt bridge interactions with basic residues (like lysine or arginine) in a protein target. However, its ionizable nature can also be a liability, potentially limiting cell membrane permeability and CNS penetration.[5][6]

This inherent duality makes the scaffold a fascinating subject for medicinal chemistry, where the goal is to harness the benefits while mitigating the drawbacks through strategic molecular design.

Synthetic Strategies for the Core Scaffold

The synthesis of substituted morpholines can be approached through various routes, often starting from amino alcohols, epoxides, or aziridines.[7][8] For the specific enantiopure this compound core, a logical and controllable strategy often begins with a chiral amino acid precursor, such as D- or L-serine, to establish the stereochemistry at the C-3 position.

A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

This multi-step process allows for controlled installation of the required substituents and ensures the preservation of stereochemical integrity, which is paramount for biological activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Once the core scaffold is synthesized, medicinal chemists can explore its chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The this compound structure offers several key points for modification.[2]

Caption: Key modification points for SAR studies on the scaffold.

A. The N-Benzyl Group (R1): Modifications to the phenyl ring can profoundly impact activity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and influence interactions with the target protein. For instance, in studies of related N-benzylpiperidine inhibitors, substitutions on this ring were critical for potency.[4][9]

B. The Morpholine Ring (R2): While the core is often maintained for its favorable properties, substitutions at other positions (C2, C5, C6) can be explored. These modifications can introduce new chiral centers or provide vectors to probe additional pockets within the binding site. Cis-3,5-disubstituted morpholines, for example, are often synthesized to create specific spatial arrangements of functional groups.[7]

C. The Carboxylic Acid (R3): Bioisosteric Replacement The carboxylic acid is a common starting point for optimization due to its potential ADME liabilities.[5] Replacing it with a bioisostere—a different functional group with similar physicochemical properties—can maintain the necessary interactions while improving drug-like characteristics.

| Bioisostere | pKa (approx.) | Key Features |

| Carboxylic Acid | 3-5 | Strong H-bond donor/acceptor, can be negatively charged. |

| Tetrazole | 4-5 | Planar, aromatic, metabolically stable, delocalized negative charge. |

| Hydroxamic Acid | 8-9 | Excellent metal chelator, H-bond donor/acceptor.[5] |

| 3-Hydroxyisoxazole | 4-5 | Planar, acidic heterocycle.[5] |

| Trifluoroethanol | ~12 | Weakly acidic, highly lipophilic, suitable for CNS targets.[5] |

Pharmacological Landscape and Therapeutic Applications

Derivatives of the morpholine scaffold exhibit an exceptionally broad range of biological activities.[1][3] By extension, this compound analogs are being investigated across several therapeutic areas.

-

Oncology: Benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in non-small cell lung cancer.[10] In this context, the morpholine core acts as a key scaffold for orienting the pharmacophoric elements that interact with the enzyme's active site.

-

Immunotherapy: In a different approach to cancer treatment, benzomorpholine derivatives were discovered as potent agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma-t).[11] RORγt is a key regulator of Th17 cell differentiation, and its agonism is a potential strategy for enhancing the immune response against tumors. The EC50 values for the most potent compounds in this class reached the single-digit nanomolar range.[11]

-

Neurodegenerative Diseases: The N-benzylpiperidine scaffold, a close analog to N-benzylmorpholine, is the basis for potent acetylcholinesterase (AChE) inhibitors like Donepezil (Aricept).[4] This suggests that 4-benzylmorpholine derivatives could be rationally designed as AChE inhibitors for the treatment of Alzheimer's disease.

| Target Class | Potential Therapeutic Area | Representative Analogs | Reference |

| Histone Methyltransferases (e.g., EZH2) | Oncology (Lung Cancer) | Benzomorpholines | [10] |

| Nuclear Receptors (e.g., RORγt) | Immuno-oncology | Benzomorpholines, Tetrahydroquinolines | [11] |

| Cholinesterases (e.g., AChE) | Alzheimer's Disease | N-Benzylpiperidines | [4] |

| Kinases, Proteases | Various (Cancer, Inflammation) | General Morpholine Derivatives | [2][3] |

Key Experimental Protocols

Protocol 5.1: Illustrative Synthesis of (R)-4-benzyl-5-methylmorpholine-3-carboxylic acid

This protocol is a representative example based on established chemical principles for educational purposes.

-

N-Benzylation: To a solution of (2R,3S)-3-methyl-D-serine methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. Monitor by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield the N-benzylated intermediate.

-

O-Alkylation: Dissolve the intermediate (1.0 eq) in dry THF and cool to 0 °C. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add 2-bromoethanol (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

-

Cyclization: The crude product from the previous step is subjected to cyclization conditions, often involving a strong base like potassium tert-butoxide in THF to promote intramolecular ring closure.

-

Hydrolysis: Dissolve the resulting morpholine ester in a 1:1 mixture of THF/water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify the final product by reverse-phase HPLC to obtain the title compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: General In Vitro EZH2 Inhibition Assay (Histone Methyltransferase Assay)

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EZH2/EED/SUZ12 complex, the histone H3 substrate peptide, and the methyl donor S-adenosylmethionine (SAM), with one being radiolabeled (e.g., ³H-SAM).

-

Compound Preparation: Serially dilute the synthesized 4-benzylmorpholine derivatives in DMSO to create a range of concentrations for IC50 determination.

-

Assay Reaction: In a 96-well plate, combine the assay buffer, EZH2 enzyme complex, histone substrate, and the test compound. Initiate the reaction by adding ³H-SAM.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and transfer the contents onto a filter membrane that captures the histone peptide. Wash the membrane to remove unincorporated ³H-SAM. Measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Challenges and Future Directions

The primary challenge for this class of compounds revolves around the carboxylic acid moiety. Its potential for poor oral bioavailability and limited blood-brain barrier penetration must be addressed, making the exploration of bioisosteres a critical future direction.[5][6] Furthermore, the metabolic stability of the N-benzyl group, which can be susceptible to oxidation, may require modification, such as the introduction of fluorine atoms.

Future research will likely focus on:

-

Novel Bioisosteres: Designing and synthesizing next-generation carboxylic acid replacements to fine-tune ADME properties.

-

Computational Modeling: Using in silico docking and molecular dynamics to better understand how these derivatives bind to their targets and to rationally design more potent and selective analogs.

-

Expanded Therapeutic Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

References

- Morpholine-3-carboxylic acid - Chem-Impex. (URL: )

- S-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: )

- A review on pharmacological profile of Morpholine derivatives - ResearchG

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

- Biological activities of morpholine derivatives and molecular targets involved - ResearchG

- 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem. (URL: [Link])

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: [Link])

- Benzyl morpholine derivatives - Google P

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- This compound hydrochloride (C12H15NO3) - PubChemLite. (URL: [Link])

- Morpholines.

- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed. (URL: [Link])

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (URL: [Link])

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed. (URL: [Link])

- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Benzylmorpholine-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of contemporary medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved therapeutics. Within this privileged class of scaffolds, 4-benzylmorpholine-3-carboxylic acid has emerged as a particularly versatile building block for the creation of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this key scaffold. We will delve into the strategic considerations underpinning its use in drug design, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR) for its derivatives across various disease targets. This document serves as a comprehensive resource for researchers aiming to leverage the this compound core in their drug discovery endeavors.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly sought-after motif in drug design. Its prevalence in pharmaceuticals stems from a unique combination of properties:

-

Metabolic Stability: The saturated nature of the morpholine ring generally imparts resistance to oxidative metabolism, contributing to improved pharmacokinetic profiles.

-

Aqueous Solubility: The presence of the ether oxygen and the tertiary amine can enhance the aqueous solubility of a molecule, a critical factor for drug delivery and bioavailability.

-

Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Scaffold Versatility: The nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of substituents to explore chemical space and optimize biological activity.

The this compound scaffold, in particular, offers a trifecta of synthetically addressable points: the secondary amine (after debenzylation), the carboxylic acid, and the potential for substitution on the benzyl group. This inherent modularity makes it an ideal starting point for the construction of diverse compound libraries.

Synthetic Strategies for this compound and its Derivatives

The efficient and stereocontrolled synthesis of the this compound core and its subsequent derivatization are paramount to its utility in medicinal chemistry.